5-Dodecyldihydro-2(3H)-furanone (CAS 730-46-1), commonly known as γ-hexadecalactone, is a 16-carbon long-chain aliphatic γ-lactone [1]. Unlike highly volatile, short-chain lactones used primarily for immediate olfactory impact, this C16 compound is a semi-volatile solid at room temperature with a melting point of approximately 40 °C and high lipophilicity[1]. In industrial and formulation contexts, it is procured not as a primary top-note odorant, but as a textural and structural modifier. It is specifically valued for its ability to partition completely into lipid phases, withstand thermal processing due to its high boiling point, and uniquely modulate the melting behavior and "Koku" (mouthfeel thickness) of high-fat emulsions and synthetic dairy matrices in the oral cavity [2].
Procuring shorter-chain analogs like γ-decalactone (C10) or γ-dodecalactone (C12) as substitutes for γ-hexadecalactone fundamentally compromises formulation stability and mouthfeel[1]. While C10 and C12 lactones deliver intense peach or creamy retronasal aromas, they are liquids at room temperature with significantly higher vapor pressures, leading to rapid volatilization during thermal processing. Furthermore, their lower lipophilicity causes them to partition partially into aqueous phases in emulsions. In contrast, γ-hexadecalactone's specific 12-carbon side chain yields a phase-transition temperature near human body heat, enabling it to act as a physical melting-behavior modifier rather than just an olfactory volatile [2]. Substituting it with shorter lactones strips the formulation of its structural mouthfeel and high-temperature retention.
γ-Hexadecalactone is highly resistant to volatilization during thermal processing compared to standard lactones. It exhibits a boiling point of 348 °C and an exceptionally low vapor pressure of 4.7 × 10⁻⁵ mmHg at 25 °C[1]. In contrast, the industry-standard γ-decalactone boils at 281 °C and has a vapor pressure of approximately 1.3 × 10⁻² mmHg [2]. This makes γ-hexadecalactone over 270 times less volatile at ambient conditions.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 4.7 × 10⁻⁵ mmHg |
| Comparator Or Baseline | γ-Decalactone (1.3 × 10⁻² mmHg) |
| Quantified Difference | >270-fold reduction in volatility |
| Conditions | Standard ambient temperature (25 °C) |
Ensures the compound survives high-temperature processing (e.g., UHT, baking, or extrusion) without flashing off, acting as a stable semi-volatile core in the final product.
The physical state of γ-hexadecalactone is critical for its application in structural mouthfeel. It is a solid at room temperature, with a melting point range of 38.0–41.3 °C [1]. This transition point is strategically aligned with human body temperature (~37 °C). Shorter-chain comparators like γ-decalactone are permanently liquid at room temperature (melting point -27 °C). Because of this specific thermal property, γ-hexadecalactone actively influences the melting behavior of fat matrices in the oral cavity, contributing to sensory thickness rather than just retronasal aroma[2].
| Evidence Dimension | Melting Point |
| Target Compound Data | 38.0–41.3 °C |
| Comparator Or Baseline | γ-Decalactone (-27.0 °C) |
| Quantified Difference | ~65 °C higher melting point, shifting the compound from a room-temperature liquid to a body-temperature-melting solid |
| Conditions | Pure compound thermal analysis |
This specific melting point allows the compound to physically alter the melting behavior of fats in the oral cavity, delivering the textural 'Koku' critical for premium dairy and fat replacers.
For complex multiphase formulations, γ-hexadecalactone offers superior lipid-phase retention. It possesses a computed LogP of approximately 5.5 [1], making it highly lipophilic. The C10 comparator, γ-decalactone, has a LogP of only 2.7 [2]. This nearly three-order-of-magnitude difference in lipophilicity ensures that γ-hexadecalactone remains completely partitioned within the fat phase of oil-in-water emulsions, preventing flavor migration or leaching into the aqueous phase during prolonged shelf storage.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 5.5 |
| Comparator Or Baseline | γ-Decalactone (2.7) |
| Quantified Difference | 2.8 LogP unit increase (~600-fold higher lipophilicity) |
| Conditions | Standard solvent partitioning models |
Guarantees strict retention in the lipid phase of complex emulsions, preventing flavor migration or leaching into the aqueous phase over the product's shelf life.
Procured for synthetic creams, margarines, and vegan fat replacers where its ~40 °C melting point physically mimics the oral melting behavior of natural milk fats, enhancing textural thickness without overpowering the aroma profile[1].
Utilized in baked goods, UHT-processed beverages, and extruded matrices where highly volatile lactones would be lost to evaporation. Its 348 °C boiling point and low vapor pressure ensure deep-note retention through aggressive thermal processing [2].
Employed in organic synthesis as a stable, long-chain lactone building block for specialty plasticizers, heavy-molecule pheromone analogs, or highly hydrophobic functional materials that require a C16 backbone [3].